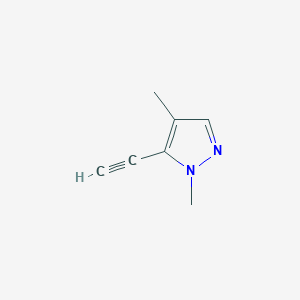![molecular formula C18H19NO4 B2949924 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid CAS No. 405923-76-4](/img/structure/B2949924.png)
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of ibuprofen and has been synthesized using a variety of methods. In
Wirkmechanismus
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins, thereby reducing inflammation and pain. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been shown to have a low toxicity profile and does not cause any significant adverse effects on the liver or kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has several advantages for use in lab experiments, including its low toxicity profile, easy synthesis, and potential applications in various fields. However, its low solubility in water and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid. One direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid for its various applications.
Synthesemethoden
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid can be synthesized using various methods, including the reaction of ibuprofen with phosgene and 4-methylbiphenyl, or the reaction of ibuprofen with thionyl chloride and 4-methylbiphenyl. The yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid in these methods ranges from 40% to 60%. Another method involves the reaction of ibuprofen with 4-methylbiphenyl and triphosgene, which yields a higher yield of 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid (up to 80%).
Wissenschaftliche Forschungsanwendungen
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment. 3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid has also been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
Eigenschaften
IUPAC Name |
3-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)23-12-17(20)19-11-10-18(21)22/h2-9H,10-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBXFDRFVQSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2949848.png)
![1-[(2S)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]prop-2-en-1-one](/img/structure/B2949849.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![1-(Oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2949857.png)



![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)